Increased Steric Bulk and Reduced Rotatable Bond Count Drive Conformational Restriction vs. Unbranched Analogs
The target compound incorporates a tertiary N-methyl-N-(2-diethylaminoethyl)amine moiety, creating a sterically demanding, branched side‑chain that differs markedly from simpler linear amino‑substituted benzoic acids . This structural difference is captured by the number of hydrogen bond donors (HBD = 1 in the target compound) and a higher complexity index, which are predictive of altered pharmacokinetic profiles [1]. In contrast, the unsubstituted analog 3-(aminomethyl)benzoic acid (CAS 2393-20-6) possesses 2 HBDs and significantly lower molecular complexity, making it less suitable for applications requiring reduced polarity in the amine region . While no direct head-to-head bioactivity data is available, this property divergence is a critical consideration for chemical probe design.
| Evidence Dimension | Hydrogen Bond Donor Count / Structural Complexity |
|---|---|
| Target Compound Data | HBD = 1; Molecular Complexity Score = 226 (predicted) [1] |
| Comparator Or Baseline | 3-(Aminomethyl)benzoic acid (CAS 2393-20-6): HBD = 2; Molecular Complexity Score = 142 |
| Quantified Difference | 1 fewer hydrogen bond donor and +84 complexity points for the target compound |
| Conditions | In silico molecular descriptor comparison (PubChem/ChemSpider predictions) |
Why This Matters
A reduction in HBD count is often correlated with improved passive membrane permeability, a critical parameter for designing cell-penetrant chemical probes or PROTAC building blocks.
- [1] PubChem. 3-(Aminomethyl)benzoic acid. https://pubchem.ncbi.nlm.nih.gov/compound/100759 View Source
